![molecular formula C24H20O5 B3754362 6-oxo-6H-benzo[c]chromen-3-yl 4-(4-methylphenoxy)butanoate](/img/structure/B3754362.png)
6-oxo-6H-benzo[c]chromen-3-yl 4-(4-methylphenoxy)butanoate
Overview
Description
6-oxo-6H-benzo[c]chromen-3-yl 4-(4-methylphenoxy)butanoate is a complex organic compound with potential applications in various fields of scientific research. Its structure comprises a benzo[c]chromen core with a 4-(4-methylphenoxy)butanoate substituent, making it a unique molecule for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-6H-benzo[c]chromen-3-yl 4-(4-methylphenoxy)butanoate typically involves a multi-step process. One common method includes the Diels-Alder cycloaddition reaction between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization to form the benzo[c]chromen core . The final step involves esterification with 4-(4-methylphenoxy)butanoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. large-scale synthesis would follow similar steps as laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-oxo-6H-benzo[c]chromen-3-yl 4-(4-methylphenoxy)butanoate can undergo various chemical reactions, including:
Oxidation: The benzo[c]chromen core can be oxidized to form quinones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
6-oxo-6H-benzo[c]chromen-3-yl 4-(4-methylphenoxy)butanoate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 6-oxo-6H-benzo[c]chromen-3-yl 4-(4-methylphenoxy)butanoate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like phosphodiesterase (PDE), leading to various biological effects . The pathways involved include modulation of intracellular signaling cascades and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate
- 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3-{[(4-methylphenyl)sulfonyl]amino}propanoate
- 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate
Uniqueness
6-oxo-6H-benzo[c]chromen-3-yl 4-(4-methylphenoxy)butanoate is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. Its combination of a benzo[c]chromen core with a 4-(4-methylphenoxy)butanoate group makes it a valuable compound for targeted research applications.
Properties
IUPAC Name |
(6-oxobenzo[c]chromen-3-yl) 4-(4-methylphenoxy)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O5/c1-16-8-10-17(11-9-16)27-14-4-7-23(25)28-18-12-13-20-19-5-2-3-6-21(19)24(26)29-22(20)15-18/h2-3,5-6,8-13,15H,4,7,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIKVAXWVBEWCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCC(=O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(dimethylamino)phenyl]-4-(3-methylphenoxy)butanamide](/img/structure/B3754289.png)
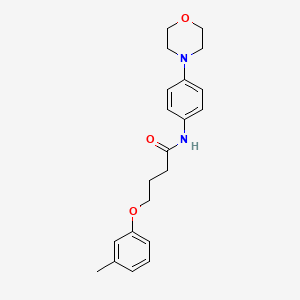
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methylphenoxy)butanamide](/img/structure/B3754304.png)
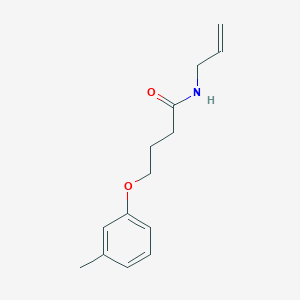
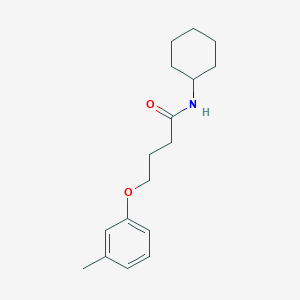
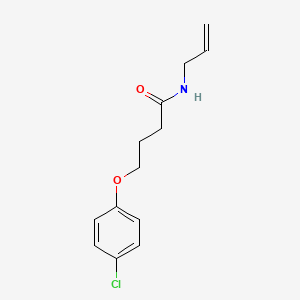
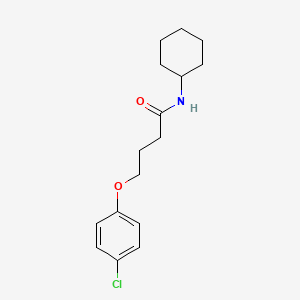
![1-[4-(4-chlorophenoxy)butanoyl]azepane](/img/structure/B3754329.png)
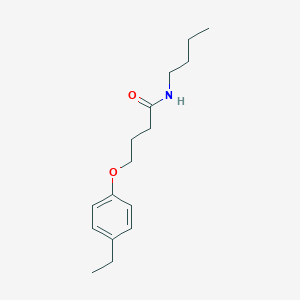

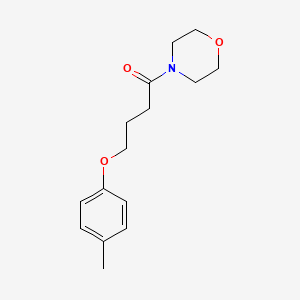
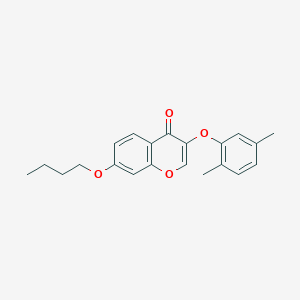
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B3754388.png)
